Biotin-PEG4-Methyltetrazine
Description
The Significance of Heterobifunctional Linkers in Bioconjugation
Heterobifunctional linkers are indispensable reagents in modern chemical biology and medicine, enabling the creation of complex molecular architectures that are otherwise difficult to synthesize. nih.govacs.orgrsc.org These linkers act as molecular bridges, each end designed to react with a specific functional group on a target molecule. nih.govrsc.org This dual-reactivity allows for the precise and efficient coupling of different types of biomolecules, such as proteins, peptides, nucleic acids, and small-molecule drugs. nih.govnih.gov
The significance of these linkers lies in their ability to facilitate the construction of bioconjugates with well-defined structures and functionalities. nih.gov For instance, they are fundamental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. medchemexpress.commedchemexpress.eu They are also crucial for attaching labels like fluorophores or biotin (B1667282) to proteins for detection and purification, or for immobilizing biomolecules onto surfaces for diagnostic assays. bionordika.nothermofisher.com The controlled, stepwise nature of reactions involving heterobifunctional linkers prevents the formation of undesirable homodimers or polymers, which can be a significant issue with homobifunctional linkers (those with two identical reactive groups). acs.org
Constituent Moieties: Biotin, Poly(ethylene glycol) (PEG4), and Methyltetrazine
The utility of Biotin-PEG4-Methyltetrazine stems from the distinct properties of its three core components.
Biotin: Biotin, also known as Vitamin H, is a small molecule widely used in biotechnology as a high-affinity tag. wikipedia.orgthermofisher.com Its primary function in this linker is to bind with extraordinary strength and specificity to the proteins avidin (B1170675) and streptavidin. wikipedia.orgthermofisher.com This interaction is one of the strongest non-covalent bonds known in nature, making it an extremely reliable tool for detecting, purifying, and immobilizing biotinylated molecules. wikipedia.orgthermofisher.com The process of attaching biotin to a molecule, known as biotinylation, is a common strategy for labeling proteins and other macromolecules. bionordika.nowikipedia.org
Methyltetrazine: Methyltetrazine is a key component for bioorthogonal chemistry, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.govrsc.org Tetrazines participate in an exceptionally fast and selective reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. conju-probe.combroadpharm.com Specifically, the methyltetrazine group reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, to form a stable covalent bond. conju-probe.comconju-probe.comchemdad.com This reaction is highly efficient, proceeds rapidly under mild, biocompatible conditions (such as in water at neutral pH), and does not require a catalyst. conju-probe.comconju-probe.com The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines. conju-probe.com
Below is a table summarizing the properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C27H39N7O6S | biosynth.comsigmaaldrich.comalfa-chemistry.com |
| Molecular Weight | 589.71 g/mol | biosynth.comcreative-biolabs.comalfa-chemistry.commedkoo.com |
| Appearance | Solid | sigmaaldrich.comalfa-chemistry.com |
| Purity | ≥95% | sigmaaldrich.comalfa-chemistry.com |
| Solubility | Soluble in DMSO, DMF, MeOH | conju-probe.comconju-probe.com |
| Storage Conditions | -20°C for long-term storage | conju-probe.comsigmaaldrich.comalfa-chemistry.com |
The key features of the constituent moieties are outlined in the table below.
| Moiety | Key Feature | Function in the Linker | Source(s) |
| Biotin | High-affinity binding to streptavidin/avidin | Affinity Tag | wikipedia.orgthermofisher.com |
| PEG4 | Hydrophilic, flexible chain | Spacer Arm, increases solubility | thermofisher.comlumiprobe.com |
| Methyltetrazine | Bioorthogonal reactivity with TCO | Click Chemistry Handle | conju-probe.comconju-probe.combroadpharm.com |
Overview of Research Applications in Modern Chemical Biology
The unique combination of a high-affinity tag and a bioorthogonal reactive group makes this compound a powerful tool in various research areas.
One major application is in pre-targeting strategies for in vivo imaging and radionuclide therapy. researchgate.net In this approach, a molecule of interest (like an antibody that targets tumors) is first modified with a TCO group and administered. researchgate.net After it has accumulated at the target site and cleared from circulation, the this compound, carrying a payload attached via the biotin (e.g., a streptavidin-conjugated imaging agent or therapeutic), is administered. The methyltetrazine rapidly "clicks" with the TCO at the target site, concentrating the payload where it is needed while minimizing off-target exposure. researchgate.netresearchgate.net
The linker is also valuable in the assembly of complex bioconjugates, including PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com In these applications, the linker facilitates the connection of different molecular components, such as a targeting ligand and a therapeutic agent. medchemexpress.com For instance, the methyltetrazine can be used to attach the linker to a TCO-modified antibody, while the biotin end can be used for purification or detection steps during development. medchemexpress.commedchemexpress.eubionordika.no
Furthermore, this compound is employed in a variety of bioconjugation and labeling studies . creative-biolabs.combioglyco.com It can be used to introduce a biotin label onto a TCO-functionalized biomolecule for subsequent detection with streptavidin-conjugated reporters, or for immobilization on streptavidin-coated surfaces in pull-down assays and other affinity-based applications. bioglyco.comaxispharm.com The bioorthogonal nature of the tetrazine-TCO ligation allows these labeling events to be performed with high specificity in complex biological mixtures, including cell lysates and even living cells. conju-probe.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDGKKLLGMCLG-LSQMVHIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bioorthogonal Reaction Principles and Kinetics of Biotin Peg4 Methyltetrazine
Mechanistic Basis of Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition
The iEDDA reaction is a type of [4+2] cycloaddition, a class of chemical reactions that involve a four-electron system (the diene) and a two-electron system (the dienophile). In the case of the iEDDA reaction involving Biotin-PEG4-Methyltetrazine, the tetrazine ring acts as the electron-poor diene, and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), serves as the electron-rich dienophile. nih.govmdpi.com This is the reverse of the electronic demand in a typical Diels-Alder reaction. The efficiency of the iEDDA reaction is attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.govmdpi.com
This compound readily reacts with molecules containing a trans-cyclooctene (TCO) group. bioscience.co.ukmedchemexpress.com TCO is a highly strained and reactive dienophile, making it an ideal partner for the tetrazine in the iEDDA reaction. nih.gov The reaction can also occur with other strained alkenes like norbornene and cyclopropene. genelink.comconju-probe.com The reaction between the tetrazine and TCO is initiated by the cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the only byproduct. nih.govntnu.no This irreversible process drives the reaction forward and contributes to its high efficiency. frontiersin.org The methyl group on the tetrazine ring of this compound enhances its stability compared to unsubstituted tetrazines. genelink.comconju-probe.com
The reaction between this compound and a strained alkene like TCO results in the formation of a stable dihydropyridazine (B8628806) linkage. genelink.comconju-probe.comconju-probe.com The initial [4+2] cycloaddition forms a bicyclic intermediate which then undergoes a retro-[4+2] reaction to release dinitrogen gas, yielding a 4,5-dihydropyridazine. ntnu.nonih.gov This product can then isomerize to the more stable 1,4-dihydropyridazine. ntnu.nonih.govresearchgate.net Under certain conditions, the dihydropyridazine can be oxidized to a pyridazine, which is an even more stable aromatic structure. nih.govrsc.org The covalent bond formed is robust, ensuring a stable linkage between the biotin (B1667282) moiety and the target molecule. medkoo.com
Kinetic and Selectivity Advantages in Biological Systems
The iEDDA reaction between tetrazines and TCO stands out among bioorthogonal reactions due to its exceptional kinetics and high selectivity, particularly within complex biological settings. rsc.orgresearchgate.net
The reaction between tetrazines and TCO exhibits exceptionally fast reaction rates, with second-order rate constants reported to be as high as 800 to 30,000 M⁻¹s⁻¹ in aqueous media. medkoo.cominterchim.friris-biotech.de This allows for the efficient labeling of biomolecules even at low concentrations. broadpharm.comnih.gov The reaction is highly chemoselective, meaning the tetrazine and TCO groups react specifically with each other without cross-reacting with other functional groups commonly found in biological systems, such as amines and thiols. nih.govconju-probe.comconju-probe.com This high degree of selectivity is crucial for applications in living cells and organisms. genelink.comconju-probe.com Aqueous environments can even accelerate the reaction. frontiersin.org
| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| iEDDA (Tetrazine-TCO) | 800 - 30,000 | medkoo.comiris-biotech.de |
| SPAAC (Strained Alkyne-Azide) | 1.2–2.4 × 10⁻⁴ - 0.1 | mdpi.com |
| iEDDA (Tetrazine-Norbornene) | ~1 | broadpharm.com |
A significant advantage of the iEDDA reaction between this compound and TCO is that it proceeds efficiently under mild, physiological conditions without the need for a catalyst. conju-probe.comconju-probe.commedkoo.com This is in contrast to other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the copper catalyst can be toxic to cells. mdpi.comresearchgate.net The absence of a catalyst, coupled with the fact that the reactants and the resulting linkage are generally non-toxic, makes this reaction highly biocompatible and suitable for in vivo applications. rsc.orggenelink.comconju-probe.com
The iEDDA reaction involving tetrazines is often compared to other bioorthogonal reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). While SPAAC is also a catalyst-free reaction, the iEDDA reaction between tetrazines and TCO is significantly faster. mdpi.comnih.govtcichemicals.com The reaction rates for iEDDA can be several orders of magnitude higher than those for SPAAC. mdpi.com This superior kinetic profile makes the iEDDA reaction the preferred choice for applications requiring rapid labeling or for tracking fast biological processes. rsc.orgresearchgate.net Furthermore, the iEDDA reaction is considered to have excellent orthogonality, meaning it can be performed alongside other click reactions, such as thiol-Michael additions and CuAAC, in a one-pot synthesis with high yields. units.it
The Strategic Role of the PEG4 Spacer
Minimization of Steric Hindrance and Non-Specific Interactions
The flexible and extended nature of the PEG4 spacer arm plays a crucial role in minimizing steric hindrance. nih.govtandfonline.com This spacer physically separates the biotin and methyltetrazine functional groups from the molecule to which they are being conjugated. nih.govlifetein.com This separation reduces the likelihood that the bulky biotin or the reactive methyltetrazine will interfere with the biological activity or binding interactions of the target molecule. lifetein.com By increasing the distance between the conjugated molecule and the detection or capture system (e.g., streptavidin), the PEG spacer ensures that the binding sites are easily accessible, which can lead to enhanced adsorption capacity and improved detection sensitivity. tandfonline.comthermofisher.com Furthermore, PEG linkers are known to reduce non-specific adsorption of proteins and other biomolecules to surfaces, a property often referred to as creating "non-fouling" surfaces. chempep.com This reduction in non-specific interactions is critical for achieving high signal-to-noise ratios in assays and purification protocols. rockland.com
Biotin-Streptavidin/Avidin (B1170675) Affinity System in Research Contexts
The biotin moiety of this compound allows it to be integrated into the powerful and widely used biotin-streptavidin/avidin affinity system. This system is renowned for its exceptionally high affinity and specificity, making it a cornerstone of many detection, purification, and immobilization strategies in life sciences research.
Principles of High-Affinity Biorecognition
The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. aatbio.comencyclopedia.pubthermofisher.com This high affinity is the result of a combination of factors, including an extensive network of hydrogen bonds and significant hydrophobic and van der Waals interactions between biotin and the binding pocket of the streptavidin tetramer. nih.govresearchgate.net Each streptavidin protein is a tetramer, meaning it can bind up to four biotin molecules, a property that contributes to the amplification of signals in detection assays. aatbio.comthermofisher.com The binding is also highly specific and rapid, and the resulting complex is stable across a wide range of pH, temperature, and denaturing conditions. aatbio.comencyclopedia.pub The relatively small size of biotin allows it to be conjugated to various biomolecules, often without significantly altering their biological function. aatbio.comnih.gov
Implications for Detection, Purification, and Immobilization Strategies
The robust and highly specific nature of the biotin-streptavidin interaction has profound implications for a wide array of research applications. thermofisher.comrockland.com
Detection: In techniques like ELISA, western blotting, and immunohistochemistry, the biotin-streptavidin system is used to achieve signal amplification and enhance detection sensitivity. aatbio.comexcedr.com A primary antibody or probe can be labeled with biotin, which is then detected by a streptavidin-enzyme or streptavidin-fluorophore conjugate. The multivalent nature of streptavidin allows for the binding of multiple reporter molecules, leading to a stronger signal, which is particularly useful for detecting low-abundance targets. aatbio.comthermofisher.com
Purification: The high affinity of the interaction is exploited for the purification of biotinylated molecules. excedr.com A protein or other biomolecule of interest can be labeled with biotin and then captured from a complex mixture using streptavidin immobilized on a solid support, such as agarose (B213101) beads. thermofisher.com However, the strength of the interaction requires harsh, denaturing conditions to elute the biotinylated molecule, which may not be suitable for all applications. excedr.com
Immobilization: The biotin-streptavidin system is also widely used for the immobilization of biomolecules onto surfaces for various analytical purposes, such as in biosensors and microarrays. encyclopedia.pub This system provides a stable and oriented attachment of biomolecules, which is crucial for maintaining their activity and ensuring reproducible results. nih.gov
Advanced Methodologies and Bioconjugation Strategies Utilizing Biotin Peg4 Methyltetrazine
Targeted Labeling of Biomolecules
Biotin-PEG4-Methyltetrazine is a specialized chemical tool used in bioconjugation, a process that links molecules together to form a stable complex. Its structure combines three key components: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin (B1170675), a polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a methyltetrazine group for highly specific chemical reactions. lumiprobe.comcreative-biolabs.combroadpharm.com The core of its utility lies in the methyltetrazine moiety, which participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. creative-biolabs.comvectorlabs.com This "click chemistry" reaction occurs rapidly with a complementary molecule containing a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, to form a stable covalent bond without the need for a copper catalyst. creative-biolabs.comvectorlabs.comconju-probe.com This high degree of specificity allows for the precise labeling of target biomolecules even within complex biological mixtures. conju-probe.com
Site-Specific Functionalization of Proteins and Peptides
The precise attachment of labels to specific sites on proteins and peptides is crucial for studying their function and structure. This compound enables such site-specific functionalization through a two-step strategy. First, a TCO group is incorporated into a specific location on the protein or peptide. This can be achieved through various advanced biochemical methods. Subsequently, the TCO-modified protein is treated with this compound. The tetrazine group reacts exclusively with the engineered TCO site, ensuring that the biotin label is attached only at the desired position.
Enzymatic methods, such as using biotin ligase (BirA) with biotin analogues or employing sortases, can introduce functionalities at specific peptide sequences. nih.gov Another powerful approach is the incorporation of unnatural amino acids containing a TCO group into the protein's structure during translation. This allows for precise placement of the reactive handle for subsequent conjugation with this compound.
| Method for TCO Introduction | Description | Target Site |
| Unnatural Amino Acid Incorporation | A TCO-containing amino acid is incorporated into the protein sequence during ribosomal protein synthesis. | Any desired position in the polypeptide chain. |
| Enzymatic Ligation | Enzymes like sortase are used to ligate a TCO-containing peptide to a specific recognition sequence on the target protein. nih.gov | N- or C-terminus or specific internal loop regions. nih.gov |
| Chemical Modification | Post-translational chemical modification of specific natural amino acid side chains (e.g., cysteine, lysine) with a TCO-containing reagent. | Cysteine residues, lysine (B10760008) residues, or other reactive side chains. |
Conjugation to Nucleic Acids
The principles of bioorthogonal chemistry extend to the labeling of nucleic acids like DNA and RNA. For site-specific conjugation using this compound, a TCO-modified nucleoside triphosphate can be incorporated into a growing nucleic acid chain during synthesis via polymerase chain reaction (PCR) or in vitro transcription. Alternatively, a TCO group can be attached to a specific position on a synthetic oligonucleotide post-synthesis. Once the TCO group is present on the nucleic acid, it can be specifically and efficiently labeled by reacting it with this compound. This method facilitates the attachment of biotin for subsequent detection, purification, or immobilization of specific nucleic acid sequences.
Modification of Small Molecules and Nanoparticles
This compound is also a valuable tool for modifying small molecules and functionalizing nanoparticles. Small molecules can be synthesized to include a TCO group, allowing them to be readily conjugated with the biotin-tetrazine reagent. This is particularly useful in the development of PROTACs (PROteolysis TArgeting Chimeras), where this compound can act as a PEG-based linker. medchemexpress.com
In nanotechnology, this compound is used to functionalize the surface of nanoparticles. For instance, gold nanoparticles (AuNPs) can be coated with TCO-containing ligands. nih.gov Subsequent addition of this compound results in a rapid and stable attachment of biotin to the nanoparticle surface via the tetrazine-TCO reaction. nih.gov The PEG4 linker helps to improve the solubility and stability of the resulting nanoparticles in aqueous buffers. lumiprobe.com These biotinylated nanoparticles can then be used in a variety of bioassays and diagnostic applications. nih.gov
| Molecule Type | Modification Strategy | Potential Application |
| Small Molecules (e.g., PROTACs) | Synthesize the small molecule with a TCO reactive handle for conjugation. medchemexpress.com | Targeted protein degradation, drug targeting. medchemexpress.com |
| Gold Nanoparticles | Functionalize the nanoparticle surface with TCO-containing thiols, then react with this compound. nih.gov | Ultrasensitive bioassays, diagnostic probes. nih.gov |
| Magnetic Nanoparticles | Coat nanoparticles with a TCO-functionalized polymer shell for subsequent labeling. | Cell separation, magnetic resonance imaging (MRI). |
Integration in Metabolic Engineering and Glycobiology Studies
Metabolic Incorporation of Modified Sugars for Cell Surface Labeling
Metabolic glycoengineering is a powerful technique for labeling glycans on the surface of living cells. This is achieved by introducing synthetic, unnatural sugar precursors containing a bioorthogonal chemical reporter group into the cell's metabolic pathways. nih.govuni-konstanz.de These modified sugars are processed by the cell's enzymatic machinery and incorporated into glycoproteins and other glycoconjugates, effectively displaying the chemical reporter on the cell surface. uni-konstanz.denih.gov
The methyltetrazine moiety of this compound serves as an ideal bioorthogonal reaction partner for this application. In a typical workflow, cells are first incubated with a sugar, such as N-acetylmannosamine (ManNAc) or N-acetylglucosamine (GlcNAc), that has been chemically modified to contain a trans-cyclooctene (TCO) group. Once these TCO-modified sugars are metabolized and presented on the cell surface glycans, this compound can be introduced. The methyltetrazine group reacts specifically and rapidly with the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. creative-biolabs.comvectorlabs.com This reaction is highly efficient and occurs under physiological conditions without the need for a copper catalyst, making it suitable for live-cell labeling. conju-probe.com The biotin tag then allows for the detection, visualization, or isolation of the labeled glycoproteins through its high-affinity interaction with streptavidin conjugates.
Table of Research Findings: Metabolic Labeling
| Study Aspect | Finding |
| Principle | Unnatural sugars with bioorthogonal handles (e.g., TCO) are metabolically incorporated into cell surface glycans. nih.gov |
| Labeling Reagent | This compound reacts with the incorporated TCO handles via iEDDA click chemistry. creative-biolabs.comvectorlabs.com |
| Reaction | The iEDDA reaction is fast, selective, and biocompatible for live-cell applications. conju-probe.com |
| Detection | The biotin tag enables subsequent detection or purification using streptavidin-based probes. lumiprobe.com |
Enzymatic Glycoengineering for Conjugate Formation
Enzymatic glycoengineering offers a more direct and site-specific approach to modifying cell surface glycans or purified glycoproteins. This method utilizes specific glycosyltransferases to attach a modified sugar, which acts as a handle for subsequent bioconjugation, onto a glycan structure.
For instance, a mutated galactosyltransferase, such as B4GalT1(Y289L), can be used to transfer an azido-modified galactose derivative (GalNAz) to terminal GlcNAc residues on an antibody's glycans. nih.gov While this example uses an azide, the principle can be extended to other bioorthogonal groups. In a scenario involving this compound, a glycosyltransferase could be used to attach a TCO-modified sugar nucleotide donor to a specific site on a target glycoprotein. Following this enzymatic step, this compound would be added to react with the newly installed TCO group.
This chemoenzymatic method provides precise control over the location of the modification, which is crucial for applications like the construction of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is desired. nih.gov The combination of enzymatic precision and the rapid, bioorthogonal nature of the tetrazine-TCO ligation allows for the creation of homogeneous bioconjugates.
Table of Research Findings: Enzymatic Glycoengineering
| Step | Description |
| Enzymatic Modification | A specific glycosyltransferase is used to attach a TCO-modified sugar to a defined location on a glycoprotein. |
| Bioorthogonal Ligation | This compound is introduced, and its methyltetrazine group reacts with the enzymatically installed TCO group. vectorlabs.com |
| Application | This method is used for site-specific protein modification, for example, in the synthesis of antibody-drug conjugates. nih.gov |
| Advantage | Provides high homogeneity and precise control over the conjugation site. |
Application in Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Design and Functionalization as a PROTAC Linker
This compound is classified as a PEG-based PROTAC linker, a critical component in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules composed of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov The linker's role is to span the distance between the POI and the E3 ligase, facilitating the formation of a ternary complex. nih.gov
The this compound molecule provides a flexible polyethylene glycol (PEG) spacer, which is hydrophilic and can improve the solubility and pharmacokinetic properties of the resulting PROTAC. creative-biolabs.comlumiprobe.com The methyltetrazine group on this linker allows for its attachment to a POI ligand that has been functionalized with a TCO group, utilizing the highly efficient iEDDA click chemistry. medchemexpress.commedchemexpress.com The biotin end can be used for various purposes, such as attaching the PROTAC to a delivery system, purifying the PROTAC, or for analytical applications to track the molecule.
Table of Design Features
| Feature | Description |
| Component | PEG-based PROTAC linker. medchemexpress.com |
| Structure | Contains a biotin group, a PEG4 spacer, and a methyltetrazine group. creative-biolabs.com |
| Functionality | The methyltetrazine group allows for covalent linkage to a TCO-modified ligand via iEDDA click chemistry. medchemexpress.commedchemexpress.com |
| PEG Spacer | The hydrophilic PEG4 chain enhances solubility and provides spatial separation between the two ends of the PROTAC. creative-biolabs.comlumiprobe.com |
Mediating Targeted Protein Degradation Research
In the context of targeted protein degradation research, this compound serves as a modular building block for constructing PROTACs to study and induce the degradation of specific proteins. medchemexpress.commedchemexpress.com Once a PROTAC is synthesized using this linker, it can be introduced into cells where it simultaneously binds to the target protein and an E3 ligase. This proximity induces the ubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome. medchemexpress.comnih.gov
The use of this compound in PROTAC synthesis allows researchers to rapidly assemble different PROTAC candidates by combining various POI ligands with an E3 ligase ligand. The biotin handle can be used to immobilize the PROTAC on a surface for binding studies or to pull down the ternary complex for further analysis. This modularity and the analytical capabilities afforded by the biotin tag are valuable for optimizing the linker length and composition to achieve efficient degradation of the target protein.
Table of Research Applications
| Application | Description |
| PROTAC Synthesis | Used as a linker to connect a POI ligand to an E3 ligase ligand. medchemexpress.com |
| Mechanism of Action | The resulting PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to ubiquitination and degradation of the POI. nih.gov |
| Research Utility | The biotin moiety can be used for purification, immobilization, and analytical pull-down assays to study PROTAC function. |
| Goal | To develop novel therapeutics that can target and eliminate disease-causing proteins, including those considered "undruggable" by traditional inhibitors. nih.gov |
Development of Antibody-Drug Conjugates (ADCs)
This compound is a specialized chemical tool that plays a significant role in the construction of Antibody-Drug Conjugates (ADCs). It is a heterobifunctional linker, featuring a biotin group at one end, a methyltetrazine moiety at the other, and a hydrophilic polyethylene glycol (PEG4) spacer in between. creative-biolabs.comcreative-biolabs.com The methyltetrazine group is crucial for its function, as it participates in exceptionally fast and selective bioorthogonal reactions. creative-biolabs.comvectorlabs.com Specifically, it reacts with trans-cyclooctene (TCO) through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. vectorlabs.comconju-probe.com This "click chemistry" reaction is highly efficient, proceeds under mild, aqueous conditions without the need for a copper catalyst, and forms a stable covalent bond. creative-biolabs.comconju-probe.com The PEG4 spacer increases the water solubility of the molecule, which is advantageous for bioconjugation reactions. creative-biolabs.comlumiprobe.com The biotin component provides a powerful handle for the purification, detection, or immobilization of the resulting ADC, leveraging the high-affinity interaction between biotin and avidin or streptavidin. lumiprobe.com
In the context of ADC development, the stability of the linker is a critical determinant of the conjugate's efficacy and therapeutic window. This compound is a component of both non-cleavable and cleavable linker strategies, depending on the specific molecular structure employed.
The standard this compound linker forms a stable dihydropyridazine (B8628806) linkage when it reacts with a TCO group. conju-probe.com This bond is robust and not readily broken under physiological conditions, classifying it as a non-cleavable linker . This stability ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. The drug is released only after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.
Conversely, cleavable versions of this linker have been developed to enable conditional drug release within the target cell. A common strategy involves incorporating a disulfide bond into the linker's backbone, creating a molecule such as Methyltetrazine-SS-PEG4-Biotin . medchemexpress.comcreative-biolabs.com This disulfide bridge is stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is present in significantly higher concentrations inside cells compared to the extracellular environment. conju-probe.com This redox-sensitive cleavage allows for the specific release of the payload within the cytoplasm of the target cell. conju-probe.comcnreagent.com
Table 1: Comparison of Cleavable and Non-Cleavable Tetrazine Linkers in ADCs
| Linker Type | Example Compound | Key Structural Feature | Cleavage Mechanism | Drug Release Location |
|---|---|---|---|---|
| Non-Cleavable | This compound | Stable dihydropyridazine bond (post-reaction) | Proteolytic degradation of the antibody | Lysosome |
| Cleavable | Methyltetrazine-SS-PEG4-Biotin | Disulfide (-S-S-) bond | Reduction by intracellular glutathione | Cytoplasm |
The functionalization of an antibody with this compound is typically achieved through a multi-step bioorthogonal conjugation strategy. This approach allows for precise control over the conjugation process, preserving the antibody's antigen-binding affinity.
The primary strategy involves two key stages:
Antibody Modification : The antibody is first functionalized with a complementary reactive group, most commonly a trans-cyclooctene (TCO) moiety. This is often accomplished by reacting the antibody with an N-hydroxysuccinimide (NHS) ester of TCO (e.g., TCO-NHS ester). The NHS ester reacts with primary amines on the antibody, such as the side chains of lysine residues, to form stable amide bonds. This step effectively installs the TCO "handle" onto the antibody surface. researchgate.netmdpi.com
Bioorthogonal Ligation : The TCO-modified antibody is then reacted with this compound. The methyltetrazine group on the linker rapidly and specifically reacts with the TCO group on the antibody via the iEDDA click reaction. creative-biolabs.commedchemexpress.com This forms a stable covalent bond, completing the conjugation. vectorlabs.com
The biotin group on the linker does not participate in the conjugation to the antibody but serves as a crucial tool for downstream processes. It allows for the efficient purification of the correctly conjugated ADC using streptavidin-coated chromatography media or for the characterization of the ADC in various analytical assays, such as ELISA.
Extracellular Vesicle (EV) Surface Engineering
Extracellular vesicles (EVs) are cell-derived nanoparticles that play a vital role in intercellular communication. Their inherent ability to transport bioactive cargo makes them promising candidates for therapeutic delivery. Surface engineering of EVs is a key strategy to enhance their therapeutic potential by improving targeting, stability, and functionality. Biotinylation, the process of attaching biotin to the EV surface, is a widely used method for their isolation and engineering. nih.gov
Covalently modifying EV membranes with molecules like this compound provides a stable and robust method for surface functionalization. The principles of bioorthogonal chemistry used for ADCs are directly applicable to EV engineering.
A proposed strategy for the covalent attachment of this compound to the EV surface mirrors the methods used for antibodies:
EV Surface Activation : The surface of the EVs is first modified to introduce a reactive handle, such as TCO. This can be achieved by reacting the EVs with a TCO-NHS ester, which will covalently link TCO groups to amine-containing membrane proteins on the EV surface.
Tetrazine Ligation : The TCO-functionalized EVs are then incubated with this compound. The tetrazine-TCO iEDDA reaction ensues, resulting in the covalent immobilization of the biotin-PEG4 linker onto the EV membrane. conju-probe.com
This covalent attachment ensures that the biotin tag remains associated with the EV, even in complex biological environments. This is an advantage over non-covalent methods, such as lipid insertion, where the inserted molecules might disassociate from the EV membrane over time. researchgate.net Other covalent strategies, such as using the reaction between maleimide (B117702) and sulfhydryl groups on EV surface proteins, have also been successfully employed to attach biotinylated molecules, demonstrating the feasibility of covalent modification of EV membranes. mdpi.com
The functionalization of EVs with a biotin handle via linkers like this compound opens up a wide range of biological applications. The biotin moiety acts as a universal anchor point for attaching other molecules through a streptavidin bridge, which can bind up to four biotinylated molecules simultaneously. This modularity is a significant advantage in EV research and development.
Key applications of biotin-functionalized EVs include:
Targeted Delivery : Biotinylated EVs can be complexed with streptavidin that is conjugated to a targeting ligand (e.g., an antibody, peptide, or aptamer). This strategy directs the EVs to specific cells or tissues, enhancing the delivery of their therapeutic cargo and reducing off-target effects. mdpi.com
Enhanced Imaging and Tracking : For diagnostic or research purposes, biotinylated EVs can be labeled with streptavidin conjugated to a fluorescent dye, a quantum dot, or an imaging agent for PET or SPECT. mdpi.com This allows for the real-time tracking and visualization of EV biodistribution in vivo.
Isolation and Analysis : The biotin tag is widely used for the efficient isolation and purification of EVs. nih.gov By incubating a sample with biotinylated EVs and then introducing streptavidin-coated magnetic beads, the EVs can be selectively captured and separated from other components. researchgate.net This method is also used to immobilize EVs on surfaces for analysis, such as in specialized microfluidic devices. nih.gov
Improved Plasma Stability : Research has shown that modifying the surface of EVs can enhance their stability in plasma. stonybrook.edu While PEGylation is a common strategy, the PEG4 spacer in this compound contributes to the hydrophilicity of the EV surface, which can help reduce clearance by the reticuloendothelial system and prolong circulation time.
Table 2: Applications of EV Functionalization via Biotinylation
| Application Area | Functionalization Strategy | Anticipated Outcome | Reference |
|---|---|---|---|
| Targeted Therapy | Biotin-EV + Streptavidin-Targeting Ligand | Increased EV accumulation at specific disease sites. | mdpi.com |
| In Vivo Imaging | Biotin-EV + Streptavidin-Imaging Probe | Non-invasive tracking of EV biodistribution. | mdpi.com |
| Purification & Analysis | Biotin-EV + Streptavidin-Coated Surface (e.g., beads, chips) | High-purity isolation of EVs for research or clinical use. | nih.gov |
| Enhanced Pharmacokinetics | Surface modification with hydrophilic linkers (e.g., PEG) | Prolonged circulation half-life in the bloodstream. | stonybrook.edu |
Diverse Research Applications of Biotin Peg4 Methyltetrazine in Biomedical Sciences
Innovations in Molecular Imaging
The unique reactivity of the methyltetrazine group allows for its participation in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. conju-probe.com This has positioned Biotin-PEG4-Methyltetrazine as a key reagent in the development of advanced molecular imaging techniques.
This compound serves as a critical tool for labeling and visualizing cellular components. In this application, a target biomolecule, such as a protein or a cellular surface receptor, is first modified with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, a fluorescent probe is conjugated to this compound. The methyltetrazine end of the reagent then selectively "clicks" onto the TCO-modified biomolecule within the complex cellular environment. conju-probe.com The biotin (B1667282) tag on the other end can be used for signal amplification by binding to streptavidin conjugated with multiple fluorophores. This strategy leverages the fast and highly selective nature of the tetrazine-TCO ligation for precise fluorescent labeling in live cells. conju-probe.comresearchgate.net
The application of this compound extends to nuclear medicine, particularly in the development of radiotracers for PET and SPECT imaging. conju-probe.com In this context, a radioactive isotope, such as Gallium-68 (⁶⁸Ga) for PET or Indium-111 (¹¹¹In) for SPECT, is chelated and attached to the this compound molecule. frontiersin.org This radiolabeled compound can then be used in pretargeting strategies to image specific tissues, like tumors. frontiersin.org The bioorthogonal nature of the tetrazine ligation ensures that the radionuclide is delivered specifically to the intended target, which has been pre-labeled with a TCO group. frontiersin.orgmdpi.com This method allows for the use of short-lived radionuclides that would otherwise be incompatible with the slow pharmacokinetics of larger targeting molecules like antibodies. nih.gov
Pretargeted imaging represents a significant advancement over conventional direct radiolabeled antibody imaging, and this compound is a key enabler of this approach. nih.gov The pretargeting strategy is a multi-step process designed to improve the target-to-background signal ratio and reduce radiation exposure to non-target tissues. nih.govresearchgate.net
The process typically involves two steps:
Pretargeting Step: A targeting molecule, often a monoclonal antibody (mAb) modified with a TCO group, is administered to the subject. This mAb is designed to bind to a specific tumor-associated antigen and is given time to accumulate at the tumor site and clear from the bloodstream. frontiersin.orgmdpi.com
Imaging Step: The radiolabeled this compound is then injected. Due to its small size, it circulates rapidly and clears quickly from the body. frontiersin.org The methyltetrazine group reacts specifically with the TCO-modified mAb already localized at the tumor, effectively delivering the radioisotope to the target. mdpi.com
This approach decouples the slow antibody localization phase from the delivery of the radioactive payload, offering significant advantages. nih.gov
| Feature | Direct Antibody Imaging | Pretargeted Imaging with Tetrazine Ligation |
| Method | A single injection of a radiolabeled antibody. | Two-step injection: 1. TCO-modified antibody 2. Radiolabeled tetrazine reagent. frontiersin.org |
| Clearance | Slow clearance of the large radiolabeled antibody from circulation. nih.gov | Rapid clearance of the small radiolabeled tetrazine, reducing non-target radiation. frontiersin.org |
| Radionuclides | Requires long-lived isotopes (e.g., ⁸⁹Zr) to match slow antibody kinetics. nih.gov | Allows the use of short-lived, clinically preferred isotopes (e.g., ⁶⁸Ga, ¹¹¹In). frontiersin.orgnih.gov |
| Imaging Time | Imaging is often performed days after injection. nih.gov | Imaging can be performed within hours of injecting the radiolabeled tetrazine. mdpi.com |
| Target-to-Background Ratio | Generally lower due to high background radiation from circulating antibodies. | Significantly higher, leading to clearer images. frontiersin.org |
Advancements in Proteomics Research
In proteomics, the study of the entire protein complement of a cell or organism, this compound facilitates the specific capture, identification, and analysis of proteins.
Researchers have explored the use of tetrazine chemistry to develop novel tags for proteome sample preparation. acs.orgnih.gov One innovative approach involves creating a "ProMTag," a reversible protein tag that enables the capture, cleanup, and subsequent release of intact proteins. researchgate.net While some designs moved away from the biotin moiety for whole proteome capture due to the large size of avidin (B1170675) beads, the underlying principle demonstrates the power of the methyltetrazine reaction. acs.orgnih.gov In such a system, a protein is tagged with a reversible linker connected to a TCO group. A this compound reagent could then be used to capture the tagged protein via the click reaction. The biotin end would allow immobilization on a streptavidin support. The key innovation is the reversible nature of the initial protein tag (such as one based on carboxyl dimethyl maleic anhydride), which allows the protein to be released from the capture system in its original, unmodified state for downstream analysis. researchgate.netacs.orgnih.gov This strategy overcomes challenges associated with traditional affinity purification methods that often require harsh denaturants for elution. nih.gov
This compound is a powerful tool for the selective detection, enrichment, and immobilization of specific proteins from complex mixtures like cell lysates. vectorlabs.comcreative-biolabs.com The workflow involves modifying a target protein or a class of proteins with a TCO group. The sample is then incubated with this compound.
Immobilization and Enrichment: The methyltetrazine group covalently binds to the TCO-labeled proteins. The biotin tag on the other end of the molecule then allows these proteins to be captured and immobilized on streptavidin-coated surfaces, such as magnetic beads or microplates. lumiprobe.com This facilitates their enrichment and separation from untagged proteins in the mixture. The PEG4 spacer is crucial in this context as it extends the biotin moiety away from the protein, ensuring efficient binding to streptavidin. broadpharm.comlumiprobe.com
Detection: For detection purposes, the captured protein can be identified using various techniques. For instance, the streptavidin used for capture can be conjugated to a reporter enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection in assays like Western blotting or ELISA.
This combination of a highly specific covalent click reaction and the strong, non-covalent biotin-streptavidin interaction provides a robust and versatile platform for modern proteomics research. axispharm.comlumiprobe.com
Studies in Cell Biology and Cell Surface Glycomics
This compound has emerged as a valuable tool in cell biology, particularly in the study of cell surface glycans, a field known as glycomics. The unique structure of this compound, featuring a biotin handle for detection or capture, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a highly reactive methyltetrazine group, enables researchers to probe the complex world of glycoproteins and other glycoconjugates on the surface of living cells. axispharm.comconju-probe.com
Real-time Visualization of Cell Surface Glycans
The visualization of biomolecules in their native environment is crucial for understanding complex biological processes. nih.gov this compound facilitates the imaging of cell surface glycans through a two-step labeling strategy. First, cells are metabolically labeled with an unnatural sugar that has been modified to contain a trans-cyclooctene (TCO) group. This modified sugar is incorporated into the cell's glycan structures through its own biosynthetic pathways. creative-biolabs.com
Following this metabolic labeling, this compound is introduced. The methyltetrazine moiety of the compound reacts specifically and rapidly with the TCO group on the modified glycans via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. creative-biolabs.commedchemexpress.com This bioorthogonal reaction, often referred to as "click chemistry," is highly efficient and occurs under mild, physiological conditions, making it suitable for use in living cells. conju-probe.comlumiprobe.com Once the this compound is "clicked" onto the glycans, the biotin tag can be targeted with fluorescently labeled streptavidin or avidin, allowing for the real-time visualization of glycan localization and dynamics on the cell surface using fluorescence microscopy. lumiprobe.com
Investigation of Glycosylation Patterns and Dynamics
Beyond simple visualization, this compound is instrumental in investigating the intricate patterns and dynamic nature of glycosylation. By using different TCO-modified monosaccharides, researchers can selectively label specific types of glycans and track their fate on the cell surface.
This approach, combined with techniques like flow cytometry, allows for the quantification of changes in glycan expression under different physiological or pathological conditions. nih.gov Furthermore, the biotin tag serves as an affinity handle for the enrichment of labeled glycoproteins. After cell lysis, the biotinylated proteins can be captured using streptavidin-coated beads. nih.gov These captured proteins can then be identified and quantified by mass spectrometry-based proteomics, providing a detailed snapshot of the cell surface glycoproteome. This "proximity labeling" approach helps to identify not just the glycans themselves, but also the specific proteins to which they are attached, offering valuable insights into the complex interplay between glycosylation and protein function. nih.gov
Tool Development for Bioconjugation and Probe Design
The modular nature of this compound makes it a versatile building block for the development of sophisticated tools for bioconjugation and the design of novel molecular probes. axispharm.com Its dual functionality, combining the high-affinity biotin-streptavidin interaction with the rapid and specific tetrazine-TCO ligation, provides researchers with a powerful an orthogonal conjugation strategy. axispharm.comcreative-biolabs.com
Synthesis of Biotinylated Probes for Affinity-Based Studies
This compound is widely used to create biotinylated probes for a variety of affinity-based applications. lumiprobe.com The core principle involves the reaction of the methyltetrazine group with a TCO-modified molecule of interest, such as a protein, antibody, or small molecule. This reaction results in a stable covalent linkage, effectively attaching the biotin-PEG4 moiety to the target. medchemexpress.com
The resulting biotinylated probe can then be used in a range of affinity-based assays. For example, it can be used to detect and quantify specific analytes in complex biological samples through techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs). The strong and specific interaction between biotin and streptavidin allows for highly sensitive detection. The PEG4 linker in this compound plays a crucial role in these applications by increasing the water solubility of the probe and minimizing steric hindrance, which ensures that the biotin tag is readily accessible for binding to streptavidin. conju-probe.comlumiprobe.com
| Probe Component | Function | Key Features |
| Biotin | Affinity Tag | High-affinity binding to streptavidin and avidin. |
| PEG4 Spacer | Linker | Enhances solubility and reduces steric hindrance. conju-probe.com |
| Methyltetrazine | Reactive Group | Participates in rapid and specific iEDDA "click" reactions with TCO. creative-biolabs.com |
Creation of Functionalized Nanomaterials for Research
The functionalization of nanomaterials, such as gold nanoparticles, with biomolecules has opened up new avenues in biomedical research and diagnostics. rsc.orgnih.gov this compound can be employed to create functionalized nanoparticles with tailored properties. For instance, gold nanoparticles can be coated with TCO-containing ligands. Subsequent reaction with this compound results in nanoparticles that are decorated with biotin molecules. nih.gov
These biotinylated nanoparticles can then be used in a variety of applications. They can serve as versatile platforms for the development of sensitive diagnostic assays, where the nanoparticles act as signal amplification agents. nih.govsigmaaldrich.com The biotin tags on the nanoparticle surface can be used to attach enzymes or antibodies through streptavidin bridging, creating a multifunctional nanostructure. Furthermore, these functionalized nanoparticles can be used to study cellular uptake and trafficking, as the biotin provides a convenient tag for detection and tracking. rsc.org
Applications in Immunoassay Development and Diagnostics Research
The unique properties of this compound make it a valuable reagent in the development of novel immunoassays and diagnostic tools. axispharm.com Its ability to facilitate efficient and specific bioconjugation reactions is particularly advantageous in this field.
One promising application is in the development of more sensitive and robust ELISA-type assays. nih.gov In a conventional ELISA, antibodies are often passively adsorbed to the surface of a microtiter plate, which can lead to random orientation and partial denaturation, thereby reducing their antigen-binding capacity. By using "click chemistry," a more controlled and oriented immobilization of antibodies can be achieved. For example, a surface can be functionalized with TCO groups, and antibodies can be modified with tetrazine moieties. While this example does not directly use this compound, a similar strategy could involve coating a surface with a TCO-containing polymer and then using this compound to link a streptavidin-conjugated detection antibody. This would allow for a highly specific and oriented capture of the detection complex, potentially leading to improved assay sensitivity and a lower limit of detection. nih.gov
Design of Reagents for Chemiluminescence Immunoassays (CLIAs)
The design of reagents for Chemiluminescence Immunoassays (CLIAs) benefits significantly from the unique properties of this compound. This bifunctional molecule allows for a modular and highly efficient approach to creating signal-generating and capture reagents. The core principle lies in the separation of the recognition event from the signal generation, which can be linked together with high precision using bioorthogonal chemistry.
In a typical pre-targeting CLIA strategy, a primary antibody, specific to the analyte of interest, is first modified with a trans-cyclooctene (TCO) group. This TCO-modified antibody is introduced to the sample, where it binds to the target analyte. Subsequently, this compound is introduced. The methyltetrazine moiety of this linker rapidly and specifically reacts with the TCO group on the antibody that is now bound to the analyte. This reaction, an inverse electron-demand Diels-Alder cycloaddition (IEDDA), is exceptionally fast and occurs under mild, physiological conditions without interfering with biological molecules. conju-probe.comvectorlabs.com
Following this "click" reaction, the analyte-antibody complex is now tagged with a biotin molecule. This biotin tag then serves as a high-affinity anchor for a streptavidin-conjugated chemiluminescent reporter molecule, such as horseradish peroxidase (HRP) or alkaline phosphatase (ALP). The introduction of the streptavidin-reporter conjugate leads to its localization at the site of the analyte. Finally, the addition of a chemiluminescent substrate results in the emission of light, the intensity of which is proportional to the amount of the analyte in the sample.
The PEG4 spacer in this compound plays a crucial role in this design. It enhances the aqueous solubility of the reagent and provides spatial separation between the biotin and methyltetrazine groups. conju-probe.comlumiprobe.com This separation minimizes steric hindrance, ensuring that both the click reaction with the TCO-modified antibody and the subsequent binding of biotin to streptavidin occur with high efficiency. The methyl group on the tetrazine ring also contributes to the stability of the molecule.
This modular approach to CLIA reagent design offers several advantages:
Signal Amplification: Multiple this compound molecules can potentially bind to a single TCO-modified antibody, and each biotin can then recruit a streptavidin-reporter conjugate, leading to significant signal amplification.
Improved Signal-to-Noise Ratio: The high specificity and rapid kinetics of the bioorthogonal reaction minimize non-specific binding of the chemiluminescent reporter, resulting in a lower background signal.
Versatility: The same streptavidin-reporter conjugate can be used for different assays, simply by changing the specific TCO-modified primary antibody.
Below is a table summarizing the key components in a pre-targeting CLIA utilizing this compound.
| Component | Function | Key Features |
| TCO-Modified Antibody | Binds specifically to the target analyte. | Contains the trans-cyclooctene (TCO) handle for the click reaction. |
| This compound | Acts as a bifunctional linker. | Methyltetrazine reacts with TCO; Biotin binds to streptavidin. The PEG4 spacer enhances solubility and reduces steric hindrance. |
| Streptavidin-Reporter Conjugate | Generates the chemiluminescent signal. | Typically conjugated to an enzyme like HRP or ALP. Binds with high affinity to the biotin tag. |
| Chemiluminescent Substrate | Reacts with the reporter enzyme to produce light. | The choice of substrate depends on the enzyme used (e.g., luminol for HRP). |
Utility in Enzyme-Linked Immunosorbent Assays (ELISAs) and Fluorescence Immunoassays (FIAs)
The application of this compound and related click chemistry reagents extends to the enhancement of traditional immunoassays like Enzyme-Linked Immunosorbent Assays (ELISAs) and Fluorescence Immunoassays (FIAs). The primary advantage in these contexts is the ability to achieve covalent and site-specific immobilization of antibodies, leading to improved assay sensitivity and performance.
In a notable study, researchers developed a strategy to improve ELISA sensitivity by covalently immobilizing TCO-modified antibodies onto a tetrazine-functionalized surface. While this study used a methyltetrazine-PEG4-NHS ester to create the tetrazine surface, the principle directly applies to the utility of this compound in solution-based or pre-targeting formats of these assays. The research demonstrated that covalent immobilization through the tetrazine-TCO reaction significantly increased the density of correctly oriented antibodies on the assay surface compared to traditional passive adsorption.
This enhanced immobilization strategy led to a remarkable increase in ELISA sensitivity. For the detection of a model recombinant protein, the sensitivity was improved by approximately 10-fold on the tetrazine-functionalized surfaces compared to standard plates. In a more clinically relevant model for the detection of carcinoembryonic antigen (CEA), the sensitivity was increased by 12-fold.
The data from this study highlights the potential of tetrazine-TCO chemistry in improving immunoassay performance:
| Assay Target | Immobilization Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Fold Improvement in Sensitivity |
| c-myc-GST-IL8h | Standard Adsorption | 1.83 | 2.51 | - |
| c-myc-GST-IL8h | Tetrazine-TCO Covalent Immobilization | 0.18 | 0.28 | ~10x |
| Carcinoembryonic Antigen (CEA) | Standard Adsorption | 0.82 | 1.09 | - |
| Carcinoembryonic Antigen (CEA) | Tetrazine-TCO Covalent Immobilization | 0.07 | 0.09 | ~12x |
In the context of FIAs, this compound can be used in a similar pre-targeting approach as in CLIAs. A TCO-modified antibody first binds to the analyte. Then, this compound is added, followed by a streptavidin-fluorophore conjugate. This method allows for the use of highly fluorescent streptavidin conjugates, leading to enhanced signal intensity and improved detection limits. The bioorthogonal nature of the ligation ensures that the fluorophore is only recruited to the site of the analyte, reducing background fluorescence and improving the signal-to-noise ratio.
Future Directions and Advanced Research Considerations
Optimization of Reaction Parameters for Enhanced Efficiency in Complex Environments
The performance of the Biotin-PEG4-Methyltetrazine ligation in complex biological milieu is critically dependent on various reaction parameters. While the IEDDA reaction is known for its rapid kinetics, optimizing conditions can further enhance its efficiency, particularly when dealing with low-abundance targets in vivo. nih.govconju-probe.com
Key parameters for optimization include pH, temperature, and the potential use of catalysts. Research has shown that the rate of tetrazine ligation can be pH-dependent. For instance, reactions involving certain dienophiles like vinylboronic acids (VBA) show increased rates at higher pH, which influences the equilibrium between the boronic acid and the more reactive boronate anion. While the reaction of this compound with common dienophiles like TCO is generally pH-independent, understanding these nuances is crucial when exploring new reaction partners.
Temperature is another factor, although most bioorthogonal reactions are designed to proceed efficiently at physiological temperatures (around 37°C). The primary focus of optimization, however, lies in the intrinsic reactivity of the tetrazine and dienophile partners. The kinetics of the IEDDA reaction are governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. Modifying the electronic properties of either component can dramatically alter reaction rates. For example, tetrazines bearing electron-withdrawing groups react faster. nih.gov This principle guides the rational design of next-generation reagents with superior kinetics for demanding in vivo applications where speed and efficiency are paramount.
Table 1: Factors Influencing IEDDA Reaction Efficiency in Biological Systems
| Parameter | Effect on Reaction Rate | Research Consideration |
| pH | Can influence the reactivity of certain dienophiles (e.g., vinylboronic acids); generally minimal effect on TCO ligation. | Selection of dienophile and buffer conditions for optimal performance in specific biological compartments with varying pH. |
| Temperature | Reactions are typically optimized for physiological temperatures (37°C). | Ensuring reagent stability and reactivity within the physiological temperature range. |
| Reagent Structure | Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile increase the reaction rate. | Rational design of tetrazine and dienophile structures to achieve kinetics tuned for specific applications (e.g., rapid labeling vs. controlled release). |
| Stability | Tetrazine stability is crucial for in vivo applications where the probe must circulate before reacting. | Balancing high reactivity with sufficient physiological stability to avoid degradation before reaching the target. acs.org |
Exploration of Novel Biotin-PEG-Tetrazine Scaffold Designs
To move beyond simple bioconjugation, researchers are designing sophisticated Biotin-PEG-Tetrazine scaffolds with novel properties and functionalities. These advanced designs aim to create "smart" molecules that can respond to their environment or perform multiple tasks simultaneously.
A significant area of development is the incorporation of cleavable or stimuli-responsive linkers into the Biotin-PEG-Tetrazine structure. These linkers allow for the release of a conjugated molecule or the removal of the biotin (B1667282) tag under specific conditions, adding a layer of control to experimental setups.
Examples of such linkers include:
Disulfide Bonds: These linkers, as seen in molecules like Methyltetrazine-SS-PEG4-Biotin, are stable in the extracellular environment but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or glutathione, which is abundant inside cells. conju-probe.com This allows for the selective release of cargo within the cellular cytoplasm.
Diazo Linkers: Compounds like Tetrazine-diazo-PEG4-biotin incorporate a diazo bond that can be cleaved under mild conditions using sodium dithionite (Na₂S₂O₄), providing an alternative chemical trigger for release. conju-probe.com
Self-Immolative Linkers: A more advanced strategy involves using the IEDDA reaction itself as the trigger for release in a "click-to-release" system. nih.gov In one design, a TCO is caged with a self-immolative linker connected to a payload. The reaction with a tetrazine initiates a cascade that results in the cleavage of the linker and liberation of the active molecule. nih.govacs.orgchemrxiv.org This approach offers high spatiotemporal control, as the release only occurs at the site of the bioorthogonal reaction.
These tunable linkers are pivotal for applications in controlled drug delivery, where a therapeutic agent is released only upon reaching its target, and in advanced imaging, where a probe might be activated by a specific biological trigger. escholarship.org
Another key research direction is the creation of multi-functional architectures where the Biotin-PEG-Tetrazine scaffold serves as a platform for assembling multiple components. This allows for the combination of targeting, imaging, and therapeutic functionalities into a single molecular construct.
For example, a single reagent can be designed to include:
A biotin group for high-affinity binding to streptavidin, enabling signal amplification or purification. lumiprobe.com
A methyltetrazine group for rapid and specific bioorthogonal conjugation to a TCO-labeled target. lumiprobe.com
A fluorophore for fluorescent imaging. Fluorogenic probes, where the tetrazine quenches the fluorescence of a nearby dye until it reacts with a TCO, are particularly valuable as they minimize background signal. acs.org
A chelator for radiolabeling with positron emission tomography (PET) or single-photon emission computed tomography (SPECT) isotopes, enabling whole-body imaging. frontiersin.org
A therapeutic payload , leading to the development of highly targeted antibody-drug conjugates (ADCs) or other drug delivery systems. researchgate.net
These multi-functional probes are instrumental in developing theranostics, which combine diagnostic imaging and therapy. For instance, a PET-labeled, tetrazine-functionalized molecule can be used to first visualize tumor localization and then deliver a cytotoxic drug to the same site.
Expanding Biological Targets and Scope of Bioconjugation
While proteins have been a primary target for bioconjugation, the versatility of this compound is enabling the exploration of a much broader range of biological targets. The ability to label other classes of biomolecules in situ is opening new avenues for understanding complex biological processes.
Glycans: Metabolic glycoengineering allows for the introduction of unnatural sugars bearing bioorthogonal handles (like TCO) into the glycan structures on cell surfaces. nih.govuni-konstanz.de this compound can then be used to specifically label these modified glycans, enabling the study of glycosylation patterns, which are often altered in diseases like cancer. nih.govwalshmedicalmedia.com
Nucleic Acids: The tetrazine ligation has been successfully used to modify and control RNA. For example, researchers have developed methods to ligate CRISPR single-guide RNAs (sgRNAs) from smaller, chemically synthesized fragments, facilitating the production of long, modified RNAs for genome editing applications. acs.orgresearchgate.net Furthermore, the ligation can be used as a "switch" to control RNA hybridization and function in living cells. rsc.orgnih.gov
Lipids: Bioorthogonal chemical reporters that mimic natural lipids can be metabolically incorporated into cellular membranes and lipid-modified proteins. nih.gov Subsequent labeling with this compound allows for the tracking of lipid trafficking and the analysis of protein lipidation, processes that are crucial for cell signaling and organization. nih.gov
This expansion of targets beyond proteins is transforming our ability to study the intricate interplay of different biomolecules within their native environment.
Integration with High-Throughput Screening and Automation in Chemical Biology
The rapid kinetics and high specificity of the tetrazine ligation make it ideally suited for high-throughput screening (HTS) and automated chemical biology platforms. These technologies rely on robust and reliable reactions that can be performed in a miniaturized and parallel format.
The functionalization of surfaces, such as microarrays or microelectrodes, with tetrazines allows for the rapid and covalent capture of TCO-labeled molecules from complex mixtures. nih.gov This has applications in diagnostics and in screening large libraries of compounds for binding to a specific target.
Furthermore, computational tools are being developed for the large-scale screening of tetrazine reactivity. By creating automated workflows that calculate reaction energy barriers for thousands of potential tetrazine structures, researchers can rapidly identify novel reagents with optimized kinetics without the need for time-consuming and costly experimental synthesis and testing. chemrxiv.org This synergy between computational screening and experimental validation is accelerating the discovery of next-generation bioorthogonal tools for HTS and other automated applications.
Addressing Challenges in Translational Research: From Bench to Pre-clinical Investigation
Moving this compound and related technologies from the laboratory to pre-clinical and potentially clinical applications presents a unique set of challenges. Translational research must address issues of in vivo stability, pharmacokinetics, and scalability.
A primary challenge is the trade-off between tetrazine reactivity and stability. acs.org Highly reactive tetrazines, which are desirable for fast ligation, are often less stable in the physiological environment and can be degraded before reaching their target. acs.org Significant research is focused on designing new tetrazine scaffolds, such as the recently developed triazolyl-tetrazines, that exhibit both high reactivity and improved stability in blood serum. acs.org
Pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of the compound—is another critical consideration. The PEG4 linker in this compound enhances water solubility and can improve pharmacokinetic properties. conju-probe.com However, for in vivo imaging or therapy, the clearance rate must be carefully tuned. For pre-targeting applications, where an antibody-TCO conjugate is administered first, followed by a smaller, radiolabeled tetrazine probe, the probe must clear from non-target tissues quickly to maximize the target-to-background signal. nih.govacs.orgnih.gov
Finally, ensuring the long-term stability of the final conjugate is crucial. Studies have investigated the in vivo metabolic stability of the dihydropyridazine (B8628806) product formed after the IEDDA reaction, providing confidence in its suitability for applications that require the labeled molecule to remain intact for extended periods. nih.govacs.org Overcoming these translational hurdles is key to realizing the full potential of tetrazine bioorthogonal chemistry in diagnostics and medicine.
Q & A
Q. What is the structural composition of Biotin-PEG4-Methyltetrazine, and how do its components influence its role in bioconjugation?
Methodological Answer: this compound comprises three functional units:
- Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating purification or detection .
- PEG4 linker : Enhances water solubility, reduces steric hindrance, and minimizes non-specific binding in biological systems .
- Methyltetrazine : Participates in inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified molecules, enabling rapid, catalyst-free bioorthogonal conjugation .
Experimental Design Tip: When conjugating to TCO-labeled biomolecules (e.g., antibodies), optimize molar ratios (typically 1:1–1:3 tetrazine:TCO) and reaction time (10–60 mins at 25–37°C) to balance efficiency and stability .
Q. What are the optimal storage conditions for this compound, and how does improper handling affect experimental outcomes?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation . Contradictory evidence suggests some protocols use 2–8°C for short-term storage ; however, long-term stability is best maintained at -20°C.
- Handling Risks : Exposure to light, moisture, or repeated freeze-thaw cycles accelerates decomposition, leading to reduced conjugation efficiency or false-negative results in assays .
Data Contradiction Analysis : Discrepancies in storage recommendations may arise from batch-specific stability data. Always validate purity via HPLC or mass spectrometry before critical experiments .
Advanced Research Questions
Q. How can reaction kinetics between this compound and TCO-modified substrates be quantitatively analyzed under varying experimental conditions?
Methodological Answer:
- Kinetic Assays : Use stopped-flow spectroscopy or fluorescence quenching to measure second-order rate constants (k~2~) for iEDDA reactions. Typical k~2~ values range from 10^3^ to 10^4^ M⁻¹s⁻¹ in PBS at pH 7.4 .
- Parameter Optimization :
Data Analysis : Compare kinetic data across studies using Arrhenius plots to identify temperature-dependent activation energy barriers .
Q. What strategies mitigate non-specific binding of this compound in complex biological matrices (e.g., serum)?
Methodological Answer:
- Blocking Agents : Pre-treat samples with 1–5% BSA or casein to occupy non-specific binding sites .
- PEG Optimization : The PEG4 linker reduces hydrophobicity-driven aggregation; however, longer PEG chains (e.g., PEG8) may further minimize non-specific interactions in crowded environments .
- Control Experiments : Include tetrazine-free controls to distinguish specific vs. background signals in flow cytometry or microscopy .
Q. How does the PEG4 linker length influence PROTAC-mediated protein degradation efficiency?
Methodological Answer: In PROTAC design, the PEG4 spacer balances flexibility and distance between the E3 ligase binder and target protein.
- Case Study : PROTACs with PEG4 linkers showed 2–3× higher degradation efficiency for BRD4 compared to shorter PEG2 variants, likely due to improved ternary complex formation .
- Experimental Validation : Compare degradation kinetics (DC~50~ and t~1/2~) using Western blotting or cellular thermal shift assays (CETSA) across linker variants .
Q. How should researchers resolve discrepancies in conjugation efficiency reported across studies using this compound?
Methodological Answer:
Q. What analytical techniques are recommended for characterizing this compound conjugates?
Methodological Answer:
- Purity : Reverse-phase HPLC with UV detection (λ = 280 nm for biotin; 520 nm for tetrazine derivatives) .
- Conjugation Confirmation : MALDI-TOF or ESI-MS to verify molecular weight shifts post-reaction .
- Functional Validation : Streptavidin-coated SPR or ELISA to confirm biotin activity post-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
